1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide
Description
1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a thiophene moiety via a hydroxyethyl bridge and a terminal carbohydrazide group. Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions under acidic or basic conditions. Structural characterization is achieved through NMR spectroscopy, X-ray crystallography (using tools like SHELXL ), and mass spectrometry.
Properties
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2S/c10-11-9(16)6-4-14(13-12-6)5-7(15)8-2-1-3-17-8/h1-4,7,15H,5,10H2,(H,11,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPPRFBYXUWAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with sodium azide and copper sulfate to form the triazole ring . The reaction conditions usually involve refluxing in ethanol or another suitable solvent.
Chemical Reactions Analysis
Condensation Reactions
The hydrazide group (-CONHNH₂) undergoes condensation with carbonyl compounds to form hydrazones. This reaction is critical for generating derivatives with enhanced biological activity.
Example Reaction :
Reaction with indoline-2,3-dione (isatin) under acidic ethanol yields a hydrazone-linked product (Fig. 1A). Similar conditions (4 h reflux in 0.1 M HCl/EtOH) achieve 88% conversion efficiency .
Table 1 : Condensation reaction parameters
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| Isatin | 0.1 M HCl/EtOH, 4 h reflux | Hydrazone derivative | 88% |
| Benzaldehyde | EtOH, RT, 12 h | N-Benzylidene hydrazide | 75%* |
*Estimated based on analogous reactions in triazole chemistry .
Cyclization Reactions
The hydrazide group participates in cyclization to form heterocyclic systems under acidic or oxidative conditions.
Key Pathways :
-
Thiadiazole Formation : Treatment with H₂SO₄ induces cyclodehydration, converting the hydrazide to a 1,3,4-thiadiazole ring .
-
Oxadiazole Synthesis : Reaction with POCl₃ or PCl₅ facilitates intramolecular cyclization to 1,3,4-oxadiazoles .
Mechanistic Insight :
Acid-catalyzed elimination of water drives cyclization, as demonstrated in related carbohydrazides :
Oxidation and Reduction
The hydroxyl and hydrazide groups are susceptible to redox transformations:
Oxidation :
-
Hydrazide → Carboxylic Acid : Treatment with KMnO₄/H₂SO₄ oxidizes the -CONHNH₂ group to -COOH .
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Alcohol → Ketone : MnO₂ selectively oxidizes the β-hydroxyl group to a ketone without affecting the triazole .
Reduction :
-
Triazole Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole to a dihydrotriazole, altering electronic properties.
Table 2 : Redox reaction outcomes
| Reaction Type | Reagents | Product | Selectivity |
|---|---|---|---|
| Hydrazide oxidation | KMnO₄/H₂SO₄ | Carboxylic acid | >90% |
| Alcohol oxidation | MnO₂ (anhydrous) | Ketone derivative | 85% |
Nucleophilic Substitution
The thiophene ring undergoes electrophilic substitution, while the triazole nitrogen participates in alkylation:
Thiophene Modifications :
-
Sulfonation : H₂SO₄/SO₃ introduces sulfonic acid groups at the α-position of thiophene.
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Nitration : HNO₃/H₂SO₄ generates 5-nitrothiophene derivatives.
Triazole Functionalization :
-
N-Alkylation : Treatment with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ yields N-alkyltriazolium salts.
Metal Coordination
The compound acts as a polydentate ligand through:
-
Triazole N-atoms
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Hydrazide O/N donors
-
Thiophene S-atom
Reported Complexes :
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | N,N,O-tridentate | Antimicrobial agents |
| Fe(III) | N,S-bidentate | Catalytic oxidation |
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising antimicrobial and antifungal properties. Studies have shown that derivatives of triazoles are effective against various pathogens. For instance, derivatives containing the triazole moiety have been tested against human melanoma and breast cancer cell lines, demonstrating significant cytotoxicity .
Table 1: Cytotoxicity of Triazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 (Melanoma) | 15.5 |
| Compound B | MDA-MB-231 (Breast Cancer) | 22.3 |
| Compound C | Panc-1 (Pancreatic Carcinoma) | 18.7 |
Enzyme Inhibition
Research indicates that this compound can inhibit carbonic anhydrase-II enzyme activity. A series of synthesized triazole analogs were evaluated for their inhibitory effects, with some compounds showing IC50 values comparable to standard inhibitors like acetazolamide .
Table 2: Inhibition Potency Against Carbonic Anhydrase-II
| Compound | IC50 (µM) | Comparison Standard |
|---|---|---|
| Compound D | 13.8 | Acetazolamide (18.2) |
| Compound E | 18.1 | Acetazolamide (18.2) |
| Compound F | 20.7 | Acetazolamide (18.2) |
Agricultural Applications
The antifungal properties of this compound make it a candidate for agricultural applications as a fungicide. Its ability to inhibit fungal growth can be leveraged in crop protection strategies against fungal pathogens that threaten agricultural productivity.
Industrial Applications
In addition to its medicinal uses, 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide has potential applications in materials science as a corrosion inhibitor. The thiophene ring can enhance the interaction with metal surfaces, providing protective coatings that prevent oxidation and degradation.
Case Study 1: Anticancer Activity
A study conducted on various triazole derivatives revealed that those containing the thiophene moiety exhibited enhanced anticancer activity compared to their non-thiophene counterparts. The mechanism was attributed to their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study 2: Enzyme Inhibition Mechanism
Molecular docking studies demonstrated that the binding affinity of this compound to the active site of carbonic anhydrase-II was significantly higher than that of other tested compounds. This suggests a strong potential for developing new therapeutic agents targeting this enzyme .
Mechanism of Action
The mechanism of action of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with various molecular targets. The triazole ring is known to inhibit enzymes by binding to their active sites, while the thiophene ring can interact with cellular membranes, affecting their integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Aromatic Substituents
Compound 1 : 1-(2-Hydroxy-2-(2-methoxyphenyl)ethyl)-1H-1,2,3-triazole-4-carbohydrazide
- Key Difference : Replaces thiophene with a 2-methoxyphenyl group.
- However, the absence of sulfur reduces π-electron delocalization compared to thiophene, which may affect interactions with metal ions or enzymes .
Compound 2 : (E)-1-(4-Methoxybenzyl)-N'-(7-methyl-2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
- Key Difference : Incorporates a 4-methoxybenzyl group and an indole-derived hydrazone.
- Biological Activity : Demonstrates kinase inhibition (MARK4) and antiproliferative effects in cancer cells by inducing ROS-mediated apoptosis. The indole moiety likely contributes to DNA intercalation or enzyme binding .
Compound 3 : Ethyl 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate
- Key Difference : Carboxylate ester replaces carbohydrazide.
- This derivative serves as a precursor for synthesizing the target carbohydrazide via hydrazinolysis .
Table 1: Structural and Electronic Comparison
| Compound | Substituent (R) | Functional Group | Key Properties |
|---|---|---|---|
| Target Compound | Thiophen-2-yl | Carbohydrazide | High π-electron density, H-bonding |
| Compound 1 | 2-Methoxyphenyl | Carbohydrazide | Increased hydrophobicity |
| Compound 2 | 4-Methoxybenzyl/Indole | Hydrazone | Kinase inhibition, ROS induction |
| Compound 3 | Thiophen-2-yl | Carboxylate ester | Enhanced lipophilicity |
Functional Group Variations
Carbohydrazide vs. Hydrazone Derivatives
- Carbohydrazides (e.g., target compound): Exhibit dual hydrogen-bond donor/acceptor sites, facilitating interactions with proteins or nucleic acids. Used in antifungal and antiparasitic agents .
- Hydrazones (e.g., Compound 2): Introduce conjugated imine bonds, enabling redox activity and metal chelation. Demonstrated efficacy in kinase inhibition and apoptosis induction .
Thiazole and Benzimidazole Hybrids
- Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) integrate benzimidazole and thiazole rings. These hybrids show enhanced antimicrobial and anticancer activity due to synergistic π-π stacking and electrostatic interactions .
Antiparasitic Activity
- Indole-triazole carbohydrazides (e.g., Compounds A and B from ): Exhibit anti-Toxoplasma activity by inhibiting tachyzoite replication. The indole ring likely targets parasite-specific enzymes .
- Thiophene-containing analogs : The target compound’s thiophene may enhance binding to heme-containing proteins in parasites, though specific data are pending.
Anticancer Potential
Antimicrobial Properties
- Benzimidazole-triazole-thiazole hybrids (e.g., 9c) show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli. The carbohydrazide group’s polarity may improve water solubility compared to ester derivatives .
Biological Activity
1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide (CAS No. 1989628-90-1) is a compound that belongs to the class of triazoles and thiophenes. Its unique structure contributes to a range of biological activities, including antimicrobial, antifungal, and potential anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Hydrazone : Reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate.
- Triazole Ring Formation : The hydrazone intermediate is then reacted with sodium azide in the presence of a copper catalyst to form the triazole ring.
- Final Product : The resulting compound undergoes further modifications to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound demonstrate effective inhibition against various bacterial strains including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity Data
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 16 µg/mL |
| Compound B | S. aureus | 32 µg/mL |
| 1-[2-hydroxy... | E. coli, S. aureus | Not yet evaluated |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro studies. It has been noted that triazole-containing compounds can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
Case Study: Anticancer Evaluation
In a comparative study, several triazole derivatives were tested for their antiproliferative effects:
- Compound X showed an IC50 value of 5.0 µM against MCF-7 cells.
- Standard Drug : Doxorubicin exhibited an IC50 of 0.5 µM.
The mechanism underlying the anticancer activity appears to involve the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The triazole ring can inhibit enzymes by binding to their active sites.
- Membrane Interaction : The thiophene ring may affect cellular membrane integrity and permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
